molecular formula C18H19Cl2NO4S2 B11509613 1-({3-[(3,4-Dichlorophenyl)sulfonyl]phenyl}sulfonyl)azepane

1-({3-[(3,4-Dichlorophenyl)sulfonyl]phenyl}sulfonyl)azepane

Cat. No.: B11509613
M. Wt: 448.4 g/mol
InChI Key: OYDSDAWGCQHNSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-(3,4-DICHLOROBENZENESULFONYL)BENZENESULFONYL]AZEPANE is a complex organic compound characterized by the presence of two benzenesulfonyl groups attached to an azepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(3,4-DICHLOROBENZENESULFONYL)BENZENESULFONYL]AZEPANE typically involves the reaction of 3,4-dichlorobenzenesulfonyl chloride with an appropriate azepane derivative. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:

  • Solvent: Dichloromethane or chloroform
  • Temperature: Room temperature to reflux
  • Reaction time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

1-[3-(3,4-DICHLOROBENZENESULFONYL)BENZENESULFONYL]AZEPANE can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonyl groups can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

    Hydrolysis: The sulfonyl groups can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like water or ethanol.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted azepane derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

1-[3-(3,4-DICHLOROBENZENESULFONYL)BENZENESULFONYL]AZEPANE has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[3-(3,4-DICHLOROBENZENESULFONYL)BENZENESULFONYL]AZEPANE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dichlorobenzenesulfonyl Chloride: A precursor in the synthesis of 1-[3-(3,4-DICHLOROBENZENESULFONYL)BENZENESULFONYL]AZEPANE.

    Benzenesulfonyl Azepane Derivatives: Compounds with similar structures but different substituents on the benzenesulfonyl groups.

Uniqueness

1-[3-(3,4-DICHLOROBENZENESULFONYL)BENZENESULFONYL]AZEPANE is unique due to the presence of two benzenesulfonyl groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C18H19Cl2NO4S2

Molecular Weight

448.4 g/mol

IUPAC Name

1-[3-(3,4-dichlorophenyl)sulfonylphenyl]sulfonylazepane

InChI

InChI=1S/C18H19Cl2NO4S2/c19-17-9-8-15(13-18(17)20)26(22,23)14-6-5-7-16(12-14)27(24,25)21-10-3-1-2-4-11-21/h5-9,12-13H,1-4,10-11H2

InChI Key

OYDSDAWGCQHNSR-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=CC(=C2)S(=O)(=O)C3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.